Cas no 2228365-63-5 (2-(4-benzylmorpholin-2-yl)propanal)

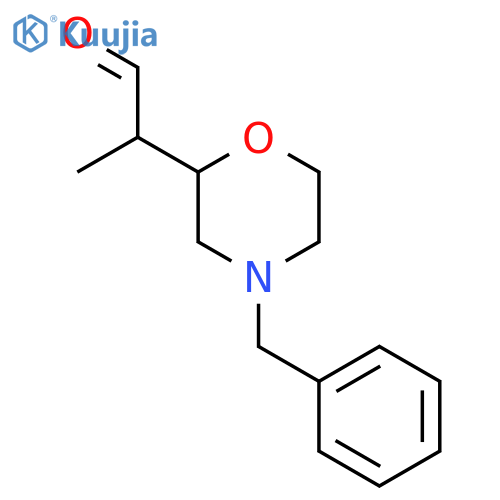

2228365-63-5 structure

商品名:2-(4-benzylmorpholin-2-yl)propanal

2-(4-benzylmorpholin-2-yl)propanal 化学的及び物理的性質

名前と識別子

-

- 2-(4-benzylmorpholin-2-yl)propanal

- EN300-1862527

- 2228365-63-5

-

- インチ: 1S/C14H19NO2/c1-12(11-16)14-10-15(7-8-17-14)9-13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3

- InChIKey: VNCHVWJOTZHFKZ-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC2C=CC=CC=2)CC1C(C=O)C

計算された属性

- せいみつぶんしりょう: 233.141578849g/mol

- どういたいしつりょう: 233.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-(4-benzylmorpholin-2-yl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862527-5.0g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 5g |

$3313.0 | 2023-05-23 | ||

| Enamine | EN300-1862527-0.25g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 0.25g |

$1051.0 | 2023-09-18 | ||

| Enamine | EN300-1862527-2.5g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 2.5g |

$2240.0 | 2023-09-18 | ||

| Enamine | EN300-1862527-1g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 1g |

$1142.0 | 2023-09-18 | ||

| Enamine | EN300-1862527-0.05g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 0.05g |

$959.0 | 2023-09-18 | ||

| Enamine | EN300-1862527-0.5g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 0.5g |

$1097.0 | 2023-09-18 | ||

| Enamine | EN300-1862527-5g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 5g |

$3313.0 | 2023-09-18 | ||

| Enamine | EN300-1862527-10g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 10g |

$4914.0 | 2023-09-18 | ||

| Enamine | EN300-1862527-0.1g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 0.1g |

$1005.0 | 2023-09-18 | ||

| Enamine | EN300-1862527-1.0g |

2-(4-benzylmorpholin-2-yl)propanal |

2228365-63-5 | 1g |

$1142.0 | 2023-05-23 |

2-(4-benzylmorpholin-2-yl)propanal 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

5. Water

2228365-63-5 (2-(4-benzylmorpholin-2-yl)propanal) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 61549-49-3(9-Decenenitrile)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量